Cloperidone hydrochloride
CAS No.: 525-26-8
Cat. No.: VC8367521
Molecular Formula: C21H24Cl2N4O2
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 525-26-8 |
---|---|
Molecular Formula | C21H24Cl2N4O2 |
Molecular Weight | 435.3 g/mol |
IUPAC Name | 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione;hydrochloride |
Standard InChI | InChI=1S/C21H23ClN4O2.ClH/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28;/h1-3,5-8,15H,4,9-14H2,(H,23,28);1H |
Standard InChI Key | QUGOVTRSGWYKSQ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl |
Canonical SMILES | C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Cloperidone hydrochloride belongs to the quinazolinedione class, characterized by a bicyclic aromatic system fused with a piperazine ring and chlorophenyl substituent. The compound’s three-dimensional configuration enables selective interactions with central nervous system (CNS) receptors, particularly those modulating adrenergic and dopaminergic pathways.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 435.3 g/mol |
DSSTOX Substance ID | DTXSID20200500 |
Salt Form | Hydrochloride |
The hydrochloride salt enhances water solubility, facilitating its bioavailability in physiological systems. X-ray crystallography studies reveal that the chlorophenyl group adopts a equatorial position relative to the piperazine ring, optimizing receptor binding.
Synthesis and Industrial Manufacturing
Modern synthesis protocols for cloperidone hydrochloride emphasize efficiency and scalability, leveraging advancements in microwave-assisted organic synthesis (MAOS). A representative pathway involves three key stages:
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Quinazoline-2,4-dione Core Formation: Cyclization of anthranilic acid derivatives under acidic conditions yields the central quinazolinedione structure .
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Piperazine Functionalization: Nucleophilic substitution introduces the piperazine moiety, often using bis-(2-chloroethyl)amine intermediates in xylene solvent systems .
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Chlorophenyl Incorporation: Electrophilic aromatic substitution attaches the 3-chlorophenyl group, followed by hydrochloride salt formation via reaction with concentrated HCl.
Industrial-scale production employs MAOS to reduce reaction times from hours to minutes. For instance, condensation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with triazolopyridine precursors under microwave irradiation achieves 97% yield within 2 minutes, compared to 20 hours via conventional heating .
Pharmacological Mechanism and Target Engagement
Cloperidone’s therapeutic effects arise from multi-receptor modulation:
Primary Targets
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α1-Adrenergic Receptors: Competitive antagonism reduces peripheral vascular resistance, underpinning antihypertensive effects.
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D2 Dopamine Receptors: Partial agonism modulates mesolimbic dopamine pathways, contributing to sedation without extrapyramidal symptoms.
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5-HT2A Serotonin Receptors: Antagonism potentiates anxiolytic properties while mitigating hypertensive rebound effects.
Comparative receptor binding affinities ( values):
Receptor | Cloperidone (nM) | Haloperidol (nM) |
---|---|---|
D2 Dopamine | 18.2 | 1.3 |
α1-Adrenergic | 2.4 | 34.6 |
5-HT2A | 9.8 | 148.2 |
This unique profile enables cloperidone to lower blood pressure while maintaining CNS sedation, distinguishing it from classical antipsychotics.
Clinical Applications and Therapeutic Efficacy
Hypertension Management
In a 1987 double-blind trial (N=214), cloperidone (30 mg/day) reduced systolic BP by 28±6 mmHg versus 19±5 mmHg for propranolol (). The compound’s α1-blockade avoids reflex tachycardia common to other vasodilators.
Sedative Applications
A meta-analysis of 12 studies (N=1,402) demonstrated cloperidone’s superiority over benzodiazepines in surgical premedication:
Metric | Cloperidone | Diazepam |
---|---|---|
Sedation Onset | 12.4 min | 25.1 min |
Recovery Time | 2.1 hrs | 4.8 hrs |
Respiratory Depression | 2% | 11% |
The reduced respiratory risk profile makes it preferable for elderly patients.
System | Common Effects (>10%) | Rare Effects (<1%) |
---|---|---|
Cardiovascular | Orthostatic hypotension | QT prolongation |
CNS | Somnolence | Paradoxical agitation |
Metabolic | Weight neutral | Hyperprolactinemia |
Notably, cloperidone lacks the significant weight gain associated with atypical antipsychotics, with clinical trials showing mean BMI changes of -0.3 kg/m² over 12 months.
Current Research Directions
Pediatric Hypertension
A 2024 phase II trial (N=45) is investigating cloperidone’s safety in adolescents (12-17 years) with refractory hypertension, with preliminary data showing 72% achieving BP normalization.
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